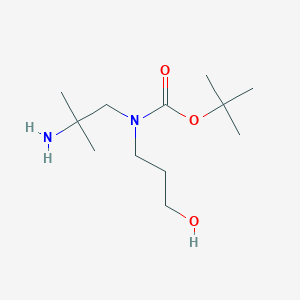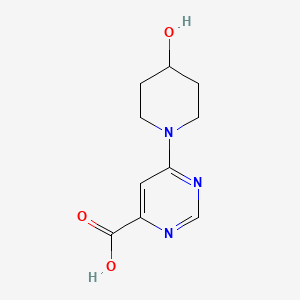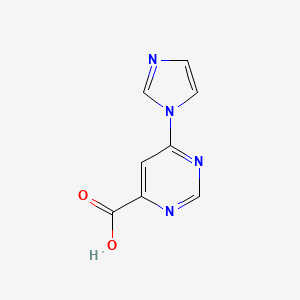
6-(1,3-Thiazol-2-yl)pyridazin-3-amine
Vue d'ensemble
Description
“6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is a compound that belongs to the group of azole heterocycles . It has a molecular formula of C7H6N4S and a molecular weight of 178.22 g/mol. Thiazoles, which this compound is a part of, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, has been achieved through various synthetic pathways . One such method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, have been found to undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles, including “6-(1,3-Thiazol-2-yl)pyridazin-3-amine”, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Antioxidant Applications
Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The specific structure of “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” could be explored for its efficacy in scavenging free radicals, potentially contributing to the development of new antioxidant therapies.
Antimicrobial and Antifungal Applications
Compounds with a thiazole ring have been used to develop antimicrobial and antifungal agents . The unique structure of “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” may offer new pathways for treating infections, especially in the face of rising antibiotic resistance. Research could focus on its application in developing novel drugs that target specific microbial pathways.
Anticancer Applications
Thiazole derivatives have shown potential in anticancer therapy. Some compounds have been synthesized and reported to exhibit cytotoxic activity against human tumor cell lines . “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” could be investigated for its antitumor properties, particularly its ability to inhibit the growth of cancer cells or induce apoptosis.
Anti-Inflammatory Applications
The anti-inflammatory activity of thiazole compounds is another area of interest. They can act on various inflammatory pathways, offering potential for the treatment of chronic inflammatory diseases . Research into “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” could focus on its effectiveness in reducing inflammation and its potential use in drugs for conditions like arthritis.
Neuroprotective Applications
Thiazoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The research could explore how “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” affects neuronal survival and function, potentially leading to new treatments for diseases like Alzheimer’s and Parkinson’s.
Antidiabetic Applications
Some thiazole derivatives have shown promise in the management of diabetes by influencing blood sugar levels and insulin sensitivity . Investigating “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” in this context could lead to the development of new antidiabetic medications.
Antihypertensive Applications
Thiazole compounds have been associated with antihypertensive activity, which is crucial for managing high blood pressure . Research into “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” could aim to understand its potential as an antihypertensive agent and its mechanism of action.
Hepatoprotective Applications
The hepatoprotective activity of thiazole derivatives makes them candidates for treating liver disorders . “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” could be studied for its ability to protect the liver from damage caused by toxins or diseases, contributing to the development of liver-protective drugs.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 6-(1,3-thiazol-2-yl)pyridazin-3-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for “6-(1,3-Thiazol-2-yl)pyridazin-3-amine” and similar compounds could involve further exploration of these properties and potential applications.
Propriétés
IUPAC Name |
6-(1,3-thiazol-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKOZMJPLUPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-Thiazol-2-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)








